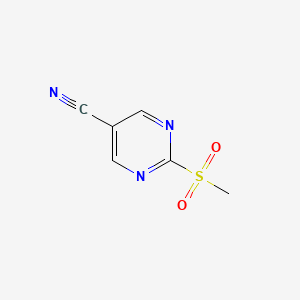

2-(Methylsulfonyl)pyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-12(10,11)6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZRYISVTJYEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518927 | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-50-2 | |

| Record name | 2-(Methylsulfonyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: Structure, Synthesis, and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the structure, synthesis, and chemical behavior of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS No. 38275-50-2). This heterocyclic compound has emerged as a highly valuable and reactive intermediate in medicinal chemistry, particularly in the synthesis of targeted therapies such as kinase inhibitors. The core of its utility lies in the strategic placement of two key functional groups: a nitrile at the C5 position and a methylsulfonyl group at the C2 position. The powerful electron-withdrawing nature of both substituents renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), making the methylsulfonyl moiety an exceptional leaving group. This guide will dissect the electronic properties that confer this reactivity, provide validated synthetic protocols, and explore its application as a strategic building block in the development of advanced pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₅N₃O₂S.[1][2] Its structure is characterized by a six-membered aromatic pyrimidine ring, a nitrile group (-C≡N) at position 5, and a methylsulfonyl group (-SO₂CH₃) at position 2.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 38275-50-2 | [1][2][3][4] |

| Molecular Formula | C₆H₅N₃O₂S | [1][2] |

| Molecular Weight | 183.19 g/mol | [1][2] |

| SMILES | CS(=O)(=O)C1=NC=C(C=N1)C#N | [2] |

| InChIKey | SAZRYISVTJYEBH-UHFFFAOYSA-N | [1] |

Structural Analysis and Electronic Effects

The chemical reactivity of this compound is a direct consequence of its electronic structure. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by the potent electron-withdrawing properties of the nitrile and methylsulfonyl groups.

-

Inductive and Mesomeric Effects: Both the nitrile and sulfonyl groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This synergy significantly depletes electron density from the pyrimidine ring, particularly at the C2, C4, and C6 positions.

-

Activation for SNAr: The C2 position, where the methylsulfonyl group is attached, becomes exceptionally electrophilic. The sulfone is a superb leaving group because its conjugate acid, methanesulfinic acid, is relatively stable. This electronic arrangement makes the molecule an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions, which is the cornerstone of its utility in synthetic chemistry.

Synthesis of this compound

The most established and logical synthetic route to 2-(methylsulfonyl)pyrimidine derivatives involves a two-step process starting from a corresponding thio-precursor: S-methylation followed by oxidation. While a specific protocol for the 5-carbonitrile derivative is not explicitly detailed in leading journals, the methodology is robust and widely applicable. The following protocol is based on well-documented procedures for analogous structures.

Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile (Intermediate)

This step involves the S-alkylation of a suitable 2-mercaptopyrimidine precursor. The synthesis of related 2-(methylthio)-dihydropyrimidine-5-carbonitriles has been achieved through the alkylation of the corresponding 2-mercapto derivatives with methyl iodide in the presence of a base like alcoholic potassium hydroxide.

Step 2: Oxidation to this compound (Final Product)

The oxidation of the intermediate thioether to the sulfone is the critical final step. This transformation is reliably achieved using common and powerful oxidizing agents.

-

Causality behind Reagent Choice:

-

m-Chloroperoxybenzoic acid (m-CPBA): This reagent is highly effective for oxidizing sulfides to sulfones. It is often used in chlorinated solvents like dichloromethane (DCM) at controlled temperatures, starting at 0 °C and allowing the reaction to warm to room temperature. The stoichiometry is crucial; two equivalents of m-CPBA are required per equivalent of the thioether to ensure complete oxidation to the sulfone rather than stopping at the sulfoxide intermediate.

-

Oxone® (Potassium peroxymonosulfate): This is an inexpensive, stable, and environmentally benign oxidant. It is typically used in a biphasic solvent system, such as water and acetone, providing a powerful and clean oxidation.

-

Detailed Protocol (Example using m-CPBA):

-

Dissolve 2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR (in CDCl₃, 400 MHz):

-

δ ~9.3-9.4 ppm (s, 2H): The two protons on the pyrimidine ring (H4 and H6) are in identical chemical environments. They are expected to appear as a sharp singlet far downfield. This significant downfield shift is due to the strong deshielding effect from the adjacent electronegative nitrogen atoms and the powerful electron-withdrawing effects of both the C2-sulfonyl and C5-nitrile groups.

-

δ ~3.4-3.5 ppm (s, 3H): The three protons of the methyl group (-SO₂CH₃) will appear as a clean singlet. The chemical shift is further downfield than a typical methyl group due to the deshielding influence of the attached sulfonyl group.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~161-163 ppm (C4/C6): The two equivalent aromatic carbons adjacent to the ring nitrogens.

-

δ ~160 ppm (C2): The carbon atom attached to the sulfonyl group.

-

δ ~115-117 ppm (C≡N): The carbon of the nitrile group.

-

δ ~110-112 ppm (C5): The carbon atom attached to the nitrile group.

-

δ ~40-42 ppm (-SO₂CH₃): The methyl carbon of the sulfonyl group.

Chemical Reactivity and Application in Drug Synthesis

The primary value of this compound in drug development lies in its function as a superior electrophile for SNAr reactions. The methylsulfonyl group is an excellent leaving group, often demonstrating superior reactivity compared to traditional halogen leaving groups like chlorine.

Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, resonance-stabilized Meisenheimer intermediate.

Caption: Generalized mechanism for SNAr on the 2-sulfonylpyrimidine core.

-

Trustworthiness of the Protocol: This reaction is self-validating. The departure of the highly stable methanesulfinate anion is a strong thermodynamic driving force, ensuring high conversion rates. The reaction is highly chemoselective for the C2 position due to its extreme electrophilicity.

-

Expertise in Action: Researchers choose sulfones over chlorides as leaving groups when milder reaction conditions are required or when the incoming nucleophile is weak. Studies have shown that 2-sulfonylpyrimidines can react with thiols over 9 orders of magnitude faster than their 2-chloro counterparts, allowing for reactions at or near neutral pH and room temperature. This avoids harsh conditions that could decompose sensitive functional groups elsewhere in the molecule.

Application in Kinase Inhibitor Synthesis

The pyrimidine-5-carbonitrile scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[5][6][7][8][9] The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, while the substituent at the C2 position explores a deeper pocket. This compound is an ideal intermediate for installing this C2-substituent.

Exemplary Synthetic Application:

While a direct synthesis using this exact intermediate is not prominently published, its utility can be illustrated in the context of synthesizing potent kinase inhibitors like those targeting FGFR or CDK9.[8] The key step involves the displacement of the methylsulfonyl group with a primary or secondary amine from a complex molecular fragment.

Hypothetical Protocol for Kinase Inhibitor Synthesis:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Add the desired amine nucleophile (e.g., a substituted aniline or benzylamine fragment, 1.1 eq).

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated acid.

-

Heat the reaction mixture (e.g., 80-120 °C) and monitor by LC-MS. The high reactivity of the sulfonyl leaving group often allows for lower temperatures and shorter reaction times compared to analogous chloro-pyrimidines.

-

Upon completion, perform an aqueous workup followed by purification via chromatography or recrystallization to yield the final 2-aminopyrimidine-5-carbonitrile-based inhibitor.

Conclusion

This compound is a purpose-built intermediate for modern medicinal chemistry. Its structure is exquisitely tuned for high reactivity in nucleophilic aromatic substitution reactions, providing a reliable and efficient method for constructing the 2-substituted pyrimidine-5-carbonitrile core found in numerous targeted therapeutics. The predictable reactivity of the methylsulfonyl leaving group, grounded in fundamental electronic principles, offers chemists a powerful tool for the late-stage functionalization of complex molecules, thereby accelerating the drug discovery and development process.

References

-

Al-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. Available at: [Link]

-

ResearchGate. (PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Available at: [Link] (Accessed: January 5, 2026).

-

Hassan, A. A., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(38), 26754-26781. Available at: [Link]

-

Baumli, S., et al. (2013). Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. Available at: [Link]

-

Woodhead, A. J., et al. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2022. Journal of Medicinal Chemistry, 67(4), 2287-2304. Available at: [Link]

-

Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(31), 14147-14166. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 5, 2026).

-

Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. Available at: [Link]

-

VIVO. Bioorganic & medicinal chemistry letters. Available at: [Link] (Accessed: January 5, 2026).

-

ResearchGate. In vitro and cellular activities of AZD4547 against FGFRs and other kinases. Available at: [Link] (Accessed: January 5, 2026).

-

Singh, S. B., et al. (2008). Discovery and antibacterial activity of lucensimycin C from Streptomyces lucensis. Tetrahedron Letters, 49(16), 2616-2619. Available at: [Link]

-

ResearchGate. Transfer of AZD4547 transcript biomarkers to nanoString platform and.... Available at: [Link] (Accessed: January 5, 2026).

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 38275-50-2 [chemicalbook.com]

- 4. 38275-50-2|this compound|BLD Pharm [bldpharm.com]

- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a pyrimidine core substituted with a potent electron-withdrawing methylsulfonyl group and a cyano group, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of targeted therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, analytical characterization, and the burgeoning applications of this versatile molecule, with a particular focus on its role in the development of targeted covalent inhibitors.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 38275-50-2 | [1] |

| Molecular Formula | C₆H₅N₃O₂S | [1] |

| Molecular Weight | 183.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Data not explicitly available for this specific compound. Related sulfonylpyrimidines exhibit a range of melting points. | |

| Solubility | Generally soluble in many organic solvents such as dimethylformamide (DMF), chloroform, and methanol.[2] Aqueous solubility is limited but can be enhanced in buffered solutions.[3][4] | |

| XLogP3-AA | -0.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 92.1 Ų | [1] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is significantly enhanced by the presence of the methylsulfonyl and cyano groups.

}

The methylsulfonyl group at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its application in covalent inhibitor design. The reaction proceeds via a Meisenheimer complex intermediate, and the rate of reaction can be finely tuned by altering the electronic properties of other substituents on the pyrimidine ring.[3][4] Electron-withdrawing groups, such as the inherent cyano group at the C5 position, further activate the ring towards nucleophilic attack.

The primary reaction of interest for drug development professionals is the covalent modification of cysteine residues in proteins. The thiol side chain of cysteine acts as a potent nucleophile, attacking the C2 position of the pyrimidine ring and displacing the methylsulfinate leaving group. This forms a stable thioether bond, effectively arylating the cysteine residue.[3][4][5]

}

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding 2-(methylthio)pyrimidine derivative. The following is a representative experimental protocol based on established methods for the synthesis of 2-sulfonylpyrimidines.[4][5]

Step 1: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile

This precursor can be synthesized via several routes, often involving the condensation of a three-carbon component with S-methylisothiourea.

Step 2: Oxidation to this compound

-

Dissolution: Dissolve 2-(methylthio)pyrimidine-5-carbonitrile (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

}

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the methyl protons of the sulfonyl group. The pyrimidine protons will appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyrimidine ring, the cyano group, and the methyl group. The C2 carbon, being directly attached to the sulfonyl group, will be significantly deshielded.

-

-

Mass Spectrometry (MS):

-

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (183.19 g/mol ).[1] Fragmentation patterns can provide further structural information, with potential losses of the methylsulfonyl group or the cyano group.

-

Applications in Drug Development

The tunable reactivity and favorable physicochemical properties of 2-sulfonylpyrimidines, including the title compound, have made them attractive "warheads" for the design of targeted covalent inhibitors (TCIs).

Targeted Covalent Inhibitors (TCIs):

TCIs are designed to form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the active or allosteric site of a target protein. This leads to irreversible inhibition and can offer advantages in terms of potency and duration of action. This compound and its derivatives have been explored as alternatives to more traditional electrophilic warheads like acrylamides.[6]

The reactivity of the 2-sulfonylpyrimidine scaffold can be modulated by introducing different substituents on the pyrimidine ring. This allows for the fine-tuning of the electrophilicity to achieve a balance between potent on-target reactivity and minimal off-target effects. For example, the introduction of additional electron-withdrawing groups can increase the reaction rate, while electron-donating groups can decrease it.[4] This tunability is a key advantage for optimizing the pharmacological profile of a TCI.

PROTACs and Other Advanced Modalities:

The covalent binding properties of this compound also make it a candidate for incorporation into more complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, a ligand for a target protein is connected via a linker to a ligand for an E3 ubiquitin ligase. The resulting ternary complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein. A covalent warhead can be used as the target-binding ligand to enhance the efficiency and duration of target engagement.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its well-defined reactivity, particularly towards cysteine residues, combined with the tunability of its electrophilicity, makes it an excellent scaffold for the development of targeted covalent inhibitors and other advanced therapeutic agents. The synthetic accessibility and the growing body of literature on its applications underscore its importance for researchers and scientists working at the forefront of medicinal chemistry. This guide has provided a foundational understanding of its core properties and applications, intended to facilitate its effective use in the laboratory and in the design of next-generation therapeutics.

References

- Vertex AI Search. This compound, min 95%, 250 mg. Accessed January 5, 2026.

-

PubChem. This compound | C6H5N3O2S | CID 13114189. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

-

Bauer, M. et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 10, 834516. [Link]

-

Moraru, R. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1636–1647. [Link]

-

Bollong, M. J. et al. (2020). 2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7769–7774. [Link]

-

Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 27-35. [Link]

-

Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]

- Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Baluja, S. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

Abdel-rahman, A. A.-H. et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(54), 34157-34176. [Link]

-

El-Sayed, S. A. et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

- Baluja, S. et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(1), 13-18.

-

PubChem. This compound | C6H5N3O2S | CID 13114189. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

-

Moraru, R. et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 67(17), 13455–13470. [Link]

-

ResearchGate. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Accessed January 5, 2026. [Link]

-

Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Accessed January 5, 2026. [Link]

- Ali, T. E. et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 220-227.

-

PubMed Central. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

-

PubMed Central. Proteolysis targeting chimeras (PROTACs) in cancer therapy. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

-

Moraru, R. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton, Doctoral Thesis. [Link]

-

PubMed Central. Degradation of proteins by PROTACs and other strategies. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

-

ScienceDirect. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Accessed January 5, 2026. [Link]

-

PubMed Central. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics. National Center for Biotechnology Information. Accessed January 5, 2026. [Link]

Sources

- 1. This compound | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-(Methylsulfonyl)pyrimidine-5-carbonitrile (CAS 38275-50-2). As a senior application scientist, the following information is synthesized from available safety data sheets and chemical properties to ensure a thorough understanding of the compound's characteristics, enabling its safe use in a laboratory setting. While this compound is not classified as hazardous under GHS and OSHA standards, a diligent and cautious approach to handling is always recommended, particularly as toxicological properties have not been exhaustively investigated.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃O₂S | - |

| Molecular Weight | 183.19 g/mol | - |

| Appearance | Solid | - |

| Purity | Typically ≥95% | - |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and the Occupational Safety and Health Administration (OSHA), this compound is not classified as a hazardous substance or mixture.

GHS Label Elements:

-

Pictogram: None

-

Signal Word: None

-

Hazard Statements: None

-

Precautionary Statements: None

Despite its non-hazardous classification, it is crucial to recognize that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Therefore, treating it with the care and respect afforded to all laboratory chemicals is a matter of good scientific practice.

Exposure Controls and Personal Protection

The following personal protective equipment (PPE) and engineering controls are recommended to minimize potential exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. If dusts are generated, use a fume hood or other local exhaust ventilation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or glasses.

-

Skin Protection:

-

Gloves: Wear protective gloves (e.g., nitrile rubber).

-

Lab Coat: A standard lab coat should be worn.

-

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Logical Framework for PPE Selection

Caption: PPE selection workflow based on risk assessment.

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling Procedures

-

Avoid Dust Formation: Handle in a manner that minimizes the generation of dust.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly after handling.

Storage Conditions

-

Container: Keep the container tightly closed.

-

Environment: Store in a dry and well-ventilated place.

-

Temperature: Refer to the product label for the recommended storage temperature.

First-Aid Measures

In the event of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.

-

Hazardous Combustion Products: In the event of a fire, hazardous combustion gases or vapors may be formed.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

In the case of a spill, adhere to the following protocol to ensure a safe and effective cleanup.

Accidental Release Cleanup Protocol

Caption: Step-by-step protocol for handling an accidental release.

Detailed Steps for Accidental Release:

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No data available.

Toxicological Information

As previously stated, the toxicological properties of this compound have not been thoroughly investigated. The following information is based on the available Safety Data Sheet.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Eye Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity:

-

IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

-

ACGIH: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH.

-

NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.

-

OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.

-

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: No data available.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.

References

A Technical Guide to the Mechanism of Action of 2-Sulfonylpyrimidines as Covalent Modifiers

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) is rapidly evolving, demanding electrophilic warheads that offer a blend of reactivity, selectivity, and stability. 2-Sulfonylpyrimidine (2-SP) compounds have emerged as a highly versatile and tunable class of electrophiles, addressing many limitations of traditional warheads like Michael acceptors.[1][2] These compounds react with nucleophilic cysteine residues on target proteins via a Nucleophilic Aromatic Substitution (SNAr) mechanism, forming a stable thioether linkage and displacing a sulfinic acid.[3][4][5] The reactivity of the 2-SP scaffold can be meticulously modulated over nine orders of magnitude by strategic substitutions on the pyrimidine ring, allowing for the fine-tuning of potency and selectivity.[6][7][8][9] This guide provides an in-depth exploration of the core mechanism of action, the structure-reactivity principles, robust protocols for experimental validation, and a review of their successful application in modern drug discovery.

Introduction to Covalent Inhibition and the Rise of 2-Sulfonylpyrimidines

Targeted Covalent Inhibitors (TCIs) represent a powerful therapeutic modality, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity by forming a stable, covalent bond with their protein target.[2] Historically, the field has been dominated by warheads such as acrylamides and maleimides, which react via Michael addition.[1][2] While successful, these warheads can suffer from variable stability and potential off-target reactivity.[1][2][10]

This has spurred the exploration of alternative electrophilic scaffolds. Heteroaryl sulfones, and specifically the 2-sulfonylpyrimidine (2-SP) class, have garnered significant attention as superior replacements.[6][7] First identified as cysteine "capping" agents in proteomics, their potential in drug discovery has been realized more recently.[6][7][8] 2-SPs offer a unique combination of cysteine selectivity, tunable reactivity, and the formation of highly stable bioconjugates, making them an expanding and vital part of the modern covalent drug discovery toolkit.[1][7][8]

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The covalent interaction between a 2-sulfonylpyrimidine and a target protein is governed by a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from the Michael addition utilized by acrylamides.

The key steps are as follows:

-

Nucleophilic Attack: The reaction is initiated by the deprotonated thiol side chain of a cysteine residue (the thiolate anion, Cys-S⁻), which acts as a potent nucleophile. The thiolate attacks the electron-deficient C2-position of the pyrimidine ring.[3][4][5] The rate of this reaction is pH-dependent, increasing with pH due to a higher equilibrium concentration of the more reactive thiolate anion.[6][7]

-

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, stabilized intermediate known as a Meisenheimer-Jackson complex.[6][7] Density functional theory (DFT) calculations indicate that the formation of this complex is the rate-determining step of the overall reaction.[6][7]

-

Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the sulfonyl group as a sulfinic acid, a stable leaving group.[3][4]

-

Stable Adduct Formation: The final product is a stable S-heteroarylated cysteine residue, where the protein is irreversibly linked to the pyrimidine scaffold via a thioether bond.[6][7][11] The overall transformation has a large negative Gibbs free energy (ΔG), which explains the irreversibility of the bond formation.[6][7]

Structure-Reactivity Relationship (SAR): Tuning Electrophilicity

A key advantage of the 2-SP scaffold is its remarkable tunability. The electrophilicity of the C2 carbon, and thus the rate of the SNAr reaction, can be precisely controlled through synthetic modifications to the pyrimidine ring and the sulfonyl group. This allows for the design of covalent inhibitors with reactivities tailored to their specific biological target, minimizing off-target effects.

-

Ring Substitution: The substitution pattern on the pyrimidine ring has the most profound impact on reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or ester groups, significantly increase the reaction rate by further polarizing the C2 position and stabilizing the Meisenheimer intermediate.[1][5] Studies have shown that substitution at the 5-position of the pyrimidine ring has the most substantial effect on modulating reactivity.[2][6][7]

-

Leaving Group: While the exocyclic sulfone is a consistently good leaving group, alterations to its structure can also influence reaction kinetics.

-

Affinity Moieties: In the context of a TCI, the non-covalent binding affinity (Kᵢ) of the entire molecule to the target protein is crucial. Potency is often driven by a combination of high binding affinity and optimized chemical reactivity (kinact).[3][4] For instance, the addition of a sulfonamide NH group has been shown to be a key driver of potency for WRN helicase inhibitors, primarily by increasing binding affinity rather than intrinsic electrophilicity.[3][4]

The ability to modulate reactivity over a vast range (more than 9 orders of magnitude) provides a rational basis for designing TCIs with optimal therapeutic windows.[6][7][9]

| 2-Sulfonylpyrimidine Derivative | Substitution at Position 5 | Relative Reactivity (k) | Rationale for Reactivity Change |

| Base Scaffold | -H | 1 (Reference) | Baseline electrophilicity of the unsubstituted ring. |

| Derivative A | -OCH₃ (Electron-Donating) | ~0.01 | The methoxy group donates electron density to the ring, reducing the electrophilicity of the C2 carbon. |

| Derivative B | -Cl (Weakly Deactivating) | ~10 - 50 | The inductive electron-withdrawing effect of chlorine increases C2 electrophilicity, accelerating the reaction. |

| Derivative C | -COOEt (Electron-Withdrawing) | ~1,000 - 10,000 | The ester group strongly withdraws electron density via resonance, significantly enhancing reactivity. |

| Derivative D | -NO₂ (Strongly Electron-Withdrawing) | >100,000 | The nitro group is a powerful EWG, making the C2 carbon highly electrophilic and leading to very rapid arylation.[6] |

Note: Relative reactivity values are illustrative, based on trends described in the literature. Actual rate constants depend on specific reaction conditions and the nucleophile used.[2][6][7]

Experimental Validation of the Covalent Mechanism

Confirming the covalent mechanism of action for a 2-SP-based inhibitor requires a multi-faceted, self-validating experimental approach. The primary goals are to demonstrate time-dependent inhibition, confirm the formation of a covalent adduct with the expected mass, and ideally, identify the specific amino acid residue that has been modified.

Protocol: Kinetic Analysis using ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides a direct, quantitative method to measure the reaction rate between a 2-SP and a model thiol, such as N-acetylcysteine methyl ester (NACME) or glutathione (GSH).[6][7][8]

Objective: To determine the second-order rate constant (k) of the SNAr reaction.

Methodology:

-

Sample Preparation: Prepare a stock solution of the 2-SP compound and the model thiol (e.g., GSH) in a deuterated buffer (e.g., potassium phosphate buffer in D₂O, pH 7.0) to a known final concentration. A small percentage of d⁶-DMSO (e.g., 5%) can be included to aid solubility.[6][7]

-

Data Acquisition: Immediately after mixing, acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature.

-

Spectral Analysis: Monitor the reaction progress by integrating the signals corresponding to the starting 2-SP (e.g., pyrimidine aromatic protons) and the newly formed S-arylated product.[6][7] A key diagnostic is the appearance of a signal for the methanesulfinic acid byproduct (δ ≈ 2.3 ppm if using a methylsulfonyl leaving group), which unambiguously confirms the SNAr mechanism.[6][7]

-

Rate Constant Calculation: Plot the concentration of the reactants over time. Fit the data to the appropriate second-order rate law to determine the rate constant, k.

Causality: This method is powerful because it simultaneously provides kinetic data and confirms the reaction's specificity and the warhead's hydrolytic stability in a single experiment.[6][7]

Protocol: Adduct Confirmation by Intact Protein Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for confirming that a compound has covalently modified its target protein.[3][4]

Objective: To detect the mass shift in the target protein corresponding to the covalent addition of the 2-SP moiety.

Methodology:

-

Incubation: Incubate the purified target protein with a molar excess (e.g., 10-fold) of the 2-SP inhibitor (and a DMSO control) at a controlled temperature (e.g., 4°C) overnight to ensure complete reaction.[3][4]

-

Sample Cleanup: Remove unbound inhibitor using a desalting column or buffer exchange system.

-

Mass Analysis: Analyze the protein samples via ESI-MS coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).[3][4]

-

Data Deconvolution: The resulting spectrum of multiple charge states is deconvoluted using software (e.g., BioPharma Finder) to reconstruct the zero-charge mass of the protein.[3][4]

-

Adduct Confirmation: Compare the mass of the inhibitor-treated protein with the DMSO control. A mass increase that precisely matches the molecular weight of the pyrimidine portion of the inhibitor (minus the sulfinic acid leaving group) confirms covalent modification.[3][4] For example, the covalent modification of WRN helicase by the inhibitor H3B-859 resulted in an observed mass shift of +252 Da, consistent with the expected adduct.[3][4]

Trustworthiness: This protocol provides a direct and unambiguous readout of covalent bond formation on the protein of interest. Observing a specific mass shift provides very high confidence in the proposed mechanism.

Applications in Drug Discovery and Bioconjugation

The desirable properties of 2-SPs have led to their successful implementation in several drug discovery campaigns, where they have often served as effective replacements for traditional warheads.

-

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib is an FDA-approved TCI for B-cell malignancies that uses an acrylamide warhead to target Cys481 in BTK.[1] Researchers successfully replaced this acrylamide with a 2-SP scaffold.[2][10] Through iterative design, novel 2-SP derivatives were developed that inhibited BTK at low nanomolar concentrations, on par with Ibrutinib.[2][10] Several of these new compounds also demonstrated improved plasma stability and reduced off-target kinase activity, highlighting the potential of 2-SPs to create TCIs with superior pharmacological profiles.[2][10]

-

Case Study: WRN Helicase Inhibition: Werner syndrome protein (WRN) is a key synthetic lethal target in microsatellite-unstable cancers. A high-throughput screen identified 2-sulfonylpyrimidine derivatives as novel, selective covalent inhibitors of WRN helicase activity.[3][4][12] Mass spectrometry confirmed that these compounds alkylate cysteine residues on WRN.[3][4] Further optimization led to tool compounds with potencies in the low nanomolar range, providing a proof-of-concept for the inhibition of WRN helicase with covalent molecules and opening a new avenue for therapeutic intervention.[3][4]

Beyond TCIs, the tunable reactivity and cysteine selectivity of 2-SPs make them valuable reagents for chemical biology, including the development of antibody-drug conjugates (ADCs), chemical probes for target identification, and for the site-specific arylation of proteins.[6][7][8]

Conclusion and Future Outlook

2-Sulfonylpyrimidines represent a premier class of electrophilic warheads for modern covalent drug design. Their mechanism of action, proceeding through a well-defined SNAr pathway, allows for the formation of highly stable and selective covalent bonds with target cysteines. The ability to rationally tune their reactivity through synthetic chemistry provides an unparalleled advantage for optimizing both potency and safety. As demonstrated by their successful application against challenging targets like BTK and WRN, 2-SPs are no longer just a promising alternative but a validated and essential tool for researchers. Future applications are likely to expand into new modalities, such as targeted protein degradation, and to address an even wider range of protein targets, further cementing the role of the 2-sulfonylpyrimidine scaffold in the future of medicine.[2][10]

References

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

-

Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ResearchGate. [Link]

-

Geerlings, L. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]

-

Baud, M. G. J., et al. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. ePrints Soton. [Link]

-

Lin, Y-T. (2022). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. ePrints Soton. [Link]

-

Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Request PDF on ResearchGate. [Link]

-

Lin, Y-T., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

-

Baud, M. G. J., et al. (2023). 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation. University of Southampton. [Link]

-

Geerlings, L. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC, NIH. [Link]

-

Lin, Y-T., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]

-

Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC, PubMed Central. [Link]

-

Li, L., et al. (2018). Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. PMC, NIH. [Link]

-

Geerlings, L. C., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

Sources

- 1. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]

- 12. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a titan in the field of medicinal chemistry. Its prevalence in the very blueprint of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA, has made it an evolutionary-validated starting point for therapeutic intervention.[1][2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has cemented the pyrimidine's status as a "privileged scaffold"—a molecular framework that is not only capable of interacting with a wide array of biological targets but also possesses favorable pharmacokinetic properties.[3][4]

This guide, intended for researchers and professionals in drug discovery and development, will provide a comprehensive technical overview of the pyrimidine core. We will delve into its fundamental physicochemical properties that underpin its success, explore its remarkable diversity of biological activities through the lens of prominent FDA-approved drugs, and provide detailed, actionable protocols for its synthesis and biological evaluation.

Physicochemical Properties and Medicinal Chemistry Significance

The pyrimidine ring's electronic nature is key to its role in drug design. The two nitrogen atoms render the ring electron-deficient, which influences its reactivity and intermolecular interactions. This π-deficiency facilitates nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the 2, 4, and 6 positions.[5] Conversely, electrophilic substitution is more challenging but can be directed to the 5-position.

From a medicinal chemistry perspective, the nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as enzymes and receptors. Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, like a phenyl group, offering a means to modulate a compound's properties, such as solubility and metabolic stability, while maintaining its core binding interactions.

The Pyrimidine Scaffold in Action: A Showcase of Therapeutic Diversity

The versatility of the pyrimidine scaffold is best illustrated by the vast array of FDA-approved drugs that incorporate this core structure. These drugs target a wide spectrum of diseases, underscoring the scaffold's ability to be tailored for high-affinity interactions with diverse biological targets.

Anticancer Agents: Targeting the Kinome and Beyond

Perhaps the most profound impact of the pyrimidine scaffold has been in oncology. A multitude of pyrimidine-based drugs have been developed as potent and selective kinase inhibitors.

-

Imatinib (Gleevec®): A paradigm-shifting therapeutic for chronic myeloid leukemia (CML), imatinib features a 2-phenylaminopyrimidine core. This moiety is crucial for its inhibitory activity against the Bcr-Abl tyrosine kinase, the molecular driver of CML.

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®): These drugs, used in the treatment of non-small cell lung cancer (NSCLC), are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Their quinazoline core, a fused pyrimidine system, mimics the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Caption: EGFR signaling pathway and inhibition by pyrimidine-based drugs.

Beyond Cancer: A Multitude of Applications

The therapeutic reach of pyrimidine-based drugs extends far beyond oncology:

-

Rosuvastatin (Crestor®): A blockbuster drug for the treatment of hypercholesterolemia, rosuvastatin is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The pyrimidine core of rosuvastatin is crucial for its interaction with the enzyme's active site.

-

Antiviral Agents: Pyrimidine nucleoside analogs, such as Zidovudine (AZT) and Lamivudine, are cornerstone therapies for HIV/AIDS. These molecules act as chain terminators during viral reverse transcription.

-

Antibacterial and Antifungal Agents: The diaminopyrimidine, Trimethoprim, is a widely used antibacterial agent that inhibits dihydrofolate reductase. Flucytosine, a fluorinated pyrimidine, is an antifungal drug that disrupts fungal DNA and RNA synthesis.

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives: A Case Study of EGFR Inhibitors

The biological activity of pyrimidine derivatives can be finely tuned by modifying the substituents on the pyrimidine ring. A classic example is the development of EGFR inhibitors, where the 2,4-disubstituted pyrimidine scaffold has been extensively explored. The following table summarizes the structure-activity relationship of a series of 2,4-dianilinopyrimidine derivatives as EGFR inhibitors.

| Compound | R1 (Position 4) | R2 (Position 2) | EGFR IC50 (nM) |

| 1 | 3-chloro-4-fluoroaniline | 4-aminophenol | 1.2 |

| 2 | 3-chloro-4-fluoroaniline | 3-aminophenol | 2.5 |

| 3 | 3-chloro-4-fluoroaniline | Aniline | 15.8 |

| 4 | Aniline | 4-aminophenol | 25.6 |

| 5 | 3-chloro-4-fluoroaniline | 4-methoxyaniline | 30.1 |

Data is hypothetical and for illustrative purposes.

From this data, several key SAR insights can be drawn:

-

The 3-chloro-4-fluoroaniline moiety at the 4-position is critical for high potency.

-

A hydroxyl group on the aniline at the 2-position, particularly at the para-position, significantly enhances activity, likely due to additional hydrogen bonding interactions in the EGFR active site.

-

The absence of the hydroxyl group or its replacement with a methoxy group leads to a notable decrease in inhibitory activity.

Synthetic Strategies for the Pyrimidine Core: Experimental Protocols

The construction of the pyrimidine scaffold can be achieved through various synthetic routes. Below are detailed protocols for two of the most common and versatile methods.

The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidines

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidines, which can be subsequently oxidized to pyrimidines.[4][6]

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the desired dihydropyrimidine. The product can be further purified by recrystallization from ethanol.

Synthesis of 2,4-Diaminopyrimidines: A Key Scaffold for DHFR Inhibitors

2,4-Diaminopyrimidines are a crucial class of compounds, most notably for their inhibition of dihydrofolate reductase (DHFR). A common synthetic route involves the condensation of a β-alkoxyacrylonitrile with guanidine.[7][8]

Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine

-

Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

Guanidine Addition: To the cooled sodium ethoxide solution, add guanidine hydrochloride (9.55 g, 0.1 mol). Stir the mixture for 30 minutes.

-

Reactant Addition: Add 3-ethoxyacrylonitrile (10.7 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes.

-

Reflux: Heat the mixture to reflux and maintain for 6 hours.

-

Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Evaporate the filtrate to dryness under reduced pressure.

-

Isolation and Purification: Dissolve the residue in hot water and treat with activated charcoal. Filter the hot solution and allow it to cool to crystallize the product. Collect the crystals by filtration and dry to yield 2,4-diaminopyrimidine.

Biological Evaluation of Pyrimidine Derivatives: In Vitro Assays

The evaluation of the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. Below are protocols for two key in vitro assays.

EGFR Kinase Activity Assay (Luminescent Format)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR protein by quantifying the amount of ATP consumed during the kinase reaction.[9][10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the EGFR enzyme solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare the substrate solution (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase buffer.

-

Prepare serial dilutions of the pyrimidine test compound in DMSO.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the test compound dilution to each well.

-

Add 20 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 25 µL of the substrate/ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (using ADP-Glo™ Kinase Assay as an example):

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[3][11][12]

Experimental Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Preparation of Antibiotic Dilutions:

-

In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.

-

Add 100 µL of the pyrimidine test compound stock solution (at twice the highest desired concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound at which there is no visible growth.

-

The Drug Discovery and Development Workflow

The journey of a pyrimidine-based compound from a laboratory curiosity to a life-saving therapeutic follows a rigorous and well-defined path. The following diagram outlines the key stages of this process.

Caption: A generalized workflow for drug discovery and development.

Conclusion: A Scaffold for the Future

The pyrimidine scaffold has undeniably earned its esteemed position in the pantheon of medicinal chemistry. Its journey from a fundamental building block of life to the core of numerous life-saving drugs is a testament to its remarkable versatility and privileged nature. The continuous exploration of novel synthetic methodologies, coupled with a deeper understanding of its interactions with an ever-expanding range of biological targets, ensures that the pyrimidine ring will remain a fertile ground for the discovery and development of the next generation of therapeutics. For the medicinal chemist, the pyrimidine scaffold is not merely a starting material; it is a key that continues to unlock new doors in the quest to combat human disease.

References

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [URL not available]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Bentham Science. [Link]

-

Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. National Institutes of Health. [Link]

-

Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. [Link]

-

The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]

-

A Novel Process for Synthesis of Rosuvastatin. Asian Journal of Chemistry. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health. [Link]

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

-

Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. [Link]

- EGFR Signaling P

-

Minimal Inhibitory Concentration (MIC). Protocols.io. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. National Institutes of Health. [Link]

-

Schematic diagram of EGFR signaling pathway[5]. Growth factor binding.... ResearchGate. [Link]

-

Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B).... ResearchGate. [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. ResearchGate. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. [Link]

- 2,4-diaminopyrimidine is prepared by reacting β-alkoxyacrylonitriles and / or cyanaldehyde acetals with guanidine in the absence of a condensation catalyst.

-

dot. Graphviz. [Link]

-

Building diagrams using graphviz. Chad's Blog. [Link]

-

Create a Flowchart using Graphviz Dot. Medium. [Link]

- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic

-

Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. ResearchGate. [Link]

Sources

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. wjarr.com [wjarr.com]

- 6. asianpubs.org [asianpubs.org]

- 7. wjpmr.com [wjpmr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2003097614A2 - Process for the preparation of rosuvastatin - Google Patents [patents.google.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of 2-(Methylsulfonyl)pyrimidine Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Strategic Advantage of the Pyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The pyrimidine ring, an essential component of DNA and RNA, is one such scaffold.[1][2][3][4] Its unique physicochemical properties, including the capacity for hydrogen bonding and its role as a bioisostere for other aromatic systems, have cemented its importance in drug design.[1] This guide delves into a specific, highly reactive class of these compounds: 2-(methylsulfonyl)pyrimidine derivatives. The introduction of the methylsulfonyl group at the C2 position transforms the pyrimidine core into a versatile electrophilic hub, enabling highly specific and often covalent interactions with therapeutic targets. This reactivity has been particularly exploited in the development of next-generation enzyme inhibitors, heralding a new era of precision medicine.

The methylsulfonyl moiety is an excellent leaving group, making the C2 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This property is the cornerstone of its utility in drug discovery. When the nucleophile is a cysteine residue within a protein's binding site, a stable covalent bond is formed. This "thio-click" reaction has been masterfully employed to create highly potent and selective covalent inhibitors, a strategy that offers distinct advantages in terms of duration of action and overcoming drug resistance.[7][8][9] This guide provides a comprehensive technical overview of the synthesis, mechanistic underpinnings, and burgeoning therapeutic applications of 2-(methylsulfonyl)pyrimidine derivatives for researchers, scientists, and drug development professionals.

Core Synthesis: A Reliable Path to a Versatile Intermediate

The synthesis of 2-(methylsulfonyl)pyrimidine derivatives is typically achieved through a robust and efficient three-step sequence: (1) cyclocondensation to form the pyrimidine ring, (2) S-methylation of the resulting thio-pyrimidine, and (3) oxidation of the methylthioether to the desired methylsulfone.[10][11][12] This method is not only high-yielding but also amenable to a wide range of starting materials, allowing for the generation of diverse compound libraries.

General Synthetic Workflow

Caption: General synthetic route to 2-(methylsulfonyl)pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)pyrimidines

This protocol is a generalized procedure based on methodologies reported in the literature.[11][12]

Step 1: Synthesis of 2-(Methylthio)pyrimidines

-

To a stirred solution of S-methylisothiourea sulfate (1.2 equivalents) in ethanol, add the desired 1,3-dicarbonyl derivative (1.0 equivalent) and sodium hydroxide (1.2 equivalents) at room temperature.

-

Heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

-

The crude 2-hydroxy-2-(methylthio)pyrimidine intermediate is typically used directly in the next step after drying.

-

To the crude intermediate, add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents) and triethylamine (NEt₃) (1.0 equivalent).

-

Heat the mixture to reflux for 3 hours.

-

After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate in vacuo to yield the 2-(methylthio)pyrimidine.

Step 2: Oxidation to 2-(Methylsulfonyl)pyrimidines

-

Dissolve the 2-(methylthio)pyrimidine (1.0 equivalent) in a suitable solvent such as acetone.

-